1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one
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Overview
Description
1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a piperazine ring, and an imidazolidin-2-one moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chlorophenyl group, followed by the introduction of the piperazine ring and the imidazolidin-2-one moiety. Common synthetic routes include:
Chlorination: The starting material, phenol, undergoes chlorination to form 4-chlorophenol.
Piperazine Formation: Piperazine is synthesized through the reaction of ethylenediamine with formaldehyde.
Imidazolidin-2-one Synthesis: The imidazolidin-2-one ring is formed through cyclization reactions involving urea or its derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced functional groups.
Substitution Products: Derivatives with different substituents on the aromatic ring or piperazine ring.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological assays to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone: A simpler aromatic ketone with a chlorophenyl group.
Piperazine derivatives: Compounds containing the piperazine ring, used in various pharmaceuticals.
Imidazolidin-2-one derivatives: Compounds with the imidazolidin-2-one ring, used in drug development.
This comprehensive overview highlights the significance of 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)imidazolidin-2-one in scientific research and industry. Its versatile structure and reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c21-16-4-6-17(7-5-16)26-14-13-25(20(26)28)15-19(27)24-11-9-23(10-12-24)18-3-1-2-8-22-18/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLFUDBQQHJBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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